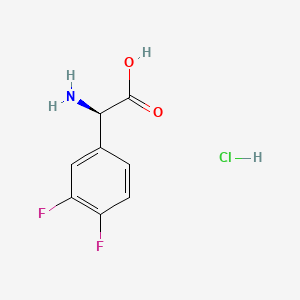
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a 2,4,6-trichlorophenyl group
准备方法
The synthesis of 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene typically involves the reaction of 2,4,6-trichlorophenylboronic acid with 1-fluoronaphthalene under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to achieve the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and chloro groups can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to remove the halogen substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine: While not yet widely used in medicine, the compound’s structure suggests it could be a candidate for drug development, particularly in the area of anti-cancer or anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism by which 1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene exerts its effects is not fully understood. its interactions with biological targets likely involve the binding of the fluoro and chloro groups to specific enzymes or receptors. This binding can alter the activity of these targets, leading to various biological effects. Further research is needed to elucidate the exact molecular pathways involved.
相似化合物的比较
1-Fluoro-2-(2,4,6-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-2-(2,4-dichlorophenyl)naphthalene: This compound lacks one chlorine atom compared to the target compound, which may result in different chemical and biological properties.
1-Fluoro-2-(2,4,6-tribromophenyl)naphthalene:
2-Fluoro-1-(2,4,6-trichlorophenyl)naphthalene: The position of the fluoro group is different, which can affect the compound’s overall stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H8Cl3F |
|---|---|
分子量 |
325.6 g/mol |
IUPAC 名称 |
1-fluoro-2-(2,4,6-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-10-7-13(18)15(14(19)8-10)12-6-5-9-3-1-2-4-11(9)16(12)20/h1-8H |
InChI 键 |
RBMSMXNJHRDPAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=C(C=C3Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)







